![molecular formula C6H9NO3S B14227382 (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol CAS No. 821806-16-0](/img/structure/B14227382.png)
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is a chemical compound that features a thiazole ring attached to a propane-1,2-diol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol typically involves the reaction of a thiazole derivative with a suitable diol precursor. One common method involves the use of 4-chlorothiazole and ®-propylene oxide under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form carbonyl compounds.
Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.
Substitution: The thiazole ring can participate in nucleophilic substitution reactions, where the thiazole nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学的研究の応用
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of (2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds also contain a nitrogen-rich heterocyclic ring and are known for their broad range of biological activities.
1,2,4-Triazoles: Similar to 1,2,3-triazoles, these compounds are used in pharmaceuticals and agrochemicals.
Imidazoles: Another class of nitrogen-containing heterocycles with significant biological and industrial applications.
Uniqueness
(2R)-3-[(1,3-Thiazol-4-yl)oxy]propane-1,2-diol is unique due to its specific combination of a thiazole ring and a diol moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
821806-16-0 |
|---|---|
分子式 |
C6H9NO3S |
分子量 |
175.21 g/mol |
IUPAC名 |
(2R)-3-(1,3-thiazol-4-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C6H9NO3S/c8-1-5(9)2-10-6-3-11-4-7-6/h3-5,8-9H,1-2H2/t5-/m1/s1 |
InChIキー |
UQKRTVSKWVQZHO-RXMQYKEDSA-N |
異性体SMILES |
C1=C(N=CS1)OC[C@@H](CO)O |
正規SMILES |
C1=C(N=CS1)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14227304.png)
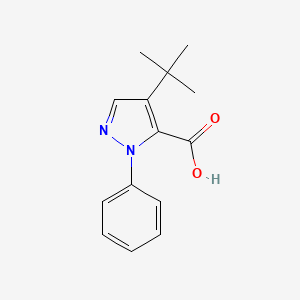
![Benzoic acid, 2-[[3-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]thio]-](/img/structure/B14227320.png)
![Methyl 2-[2-(2-methoxy-4-nitrophenyl)hydrazinylidene]propanoate](/img/structure/B14227321.png)


![Phenol, 2-[(1S)-1,2,2-trimethyl-1-[[(1R)-1-phenylethyl]amino]propyl]-](/img/structure/B14227336.png)
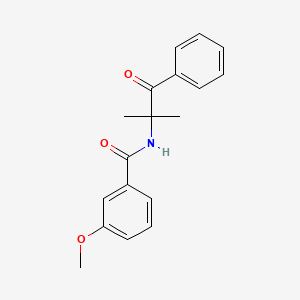

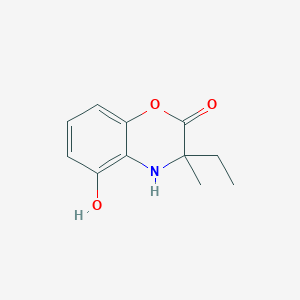
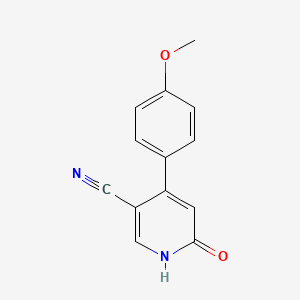
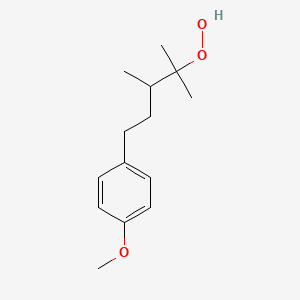

![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
